molecular formula C9H19ClN2O B1439903 1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride CAS No. 1220033-40-8

1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride

Cat. No. B1439903
M. Wt: 206.71 g/mol
InChI Key: BWXJQXHMNOQMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride, also known as 1-Azepanyl-2-methylaminoethanone hydrochloride (AMH), is an organic compound that has been studied for its potential scientific and medical applications. AMH is a derivative of the amino acid phenylalanine and is composed of a phenyl ring, an azepane ring, and an ethanone group. It has been used in research studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism Of Action

The mechanism of action of AMH is not yet fully understood. However, it is thought to interact with certain proteins in the body, including the serotonin receptor 5-HT2A. It is also believed to interact with other receptors, such as the dopamine receptor D2, which may explain its potential therapeutic effects.

Biochemical And Physiological Effects

AMH has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have an inhibitory effect on the enzyme monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of serotonin, a neurotransmitter involved in mood regulation. In addition, AMH has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and norepinephrine. Furthermore, AMH has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

The advantages of using AMH in laboratory experiments include its high solubility in water and its stability in aqueous solutions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is unstable in organic solvents and has a short shelf life.

Future Directions

There are a number of potential future directions for research involving AMH. These include further studies on its mechanism of action, its potential therapeutic uses, and its potential applications in drug discovery and development. Additionally, it could be used in further studies to investigate its effects on other enzymes and receptors, as well as its potential interactions with other drugs. Finally, it could be used in studies to explore its potential side effects and toxicity.

Scientific Research Applications

AMH has been studied for its potential use in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects. It has also been used in studies to explore its potential applications in drug discovery and development.

properties

IUPAC Name

1-(azepan-1-yl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-10-8-9(12)11-6-4-2-3-5-7-11;/h10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXJQXHMNOQMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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